Azido-PEG2-sulfonic acid

PROTAC Linker Design Hydrophilicity LogP

Azido-PEG2-sulfonic acid provides a critical advantage over Azido-PEG2-carboxylic acid or tosylate linkers. Its permanent anionic sulfonic acid group and low LogP (-1.95) ensure superior aqueous solubility, stable colloidal dispersions, and pH-independent zeta potential control. This non-cleavable linker is essential for PROTACs targeting hydrophobic pockets and for nanoparticle functionalization. Avoid the aggregation and non-specific binding issues seen with carboxylic acid analogs. Available in research-grade purity with cold-chain shipping.

Molecular Formula C6H13N3O5S
Molecular Weight 239.25 g/mol
Cat. No. B605826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-sulfonic acid
SynonymsAzido-PEG2-sulfonic acid
Molecular FormulaC6H13N3O5S
Molecular Weight239.25 g/mol
Structural Identifiers
InChIInChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12)
InChIKeyGBEOYHHTRHXIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-sulfonic acid (CAS 1817735-39-9): A Non-Cleavable, Sulfonate-Functionalized PEG Linker for Biorthogonal Chemistry


Azido-PEG2-sulfonic acid is a heterobifunctional polyethylene glycol (PEG) derivative with the chemical formula C6H13N3O5S and a molecular weight of 239.25 g/mol . It features an azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, and a terminal sulfonic acid (-SO3H) group [1]. This combination makes it a versatile, non-cleavable linker for bioconjugation, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Why Azido-PEG2-sulfonic acid's Linker Properties Cannot Be Assumed from In-Class Analogs


The functional properties of PEG linkers are highly dependent on their terminal reactive groups, which dictate reactivity, solubility, and the resulting conjugate's physicochemical profile. Azido-PEG2-sulfonic acid's sulfonic acid moiety confers a permanent anionic charge and distinct reactivity profile (esterification, halogenation) compared to its carboxylic acid analogs . This leads to quantifiable differences in hydrophilicity, as measured by LogP, and downstream performance in aqueous media [1]. Generic substitution with an azido-PEG2-carboxylic acid or an azido-PEG2-tosylate would result in a different net charge, solubility, and potential for non-specific interactions, thereby altering critical parameters like conjugate stability and biological activity. Therefore, direct substitution is not scientifically sound without empirical verification.

Quantitative Differentiation of Azido-PEG2-sulfonic acid vs. Key Comparators


Enhanced Hydrophilicity vs. Azido-PEG2-Carboxylic Acid via LogP Comparison

Azido-PEG2-sulfonic acid exhibits significantly higher hydrophilicity than its carboxylic acid counterpart, Azido-PEG2-acetic acid. This is a direct consequence of the sulfonic acid's strong anionic character. The lower LogP value is critical for maintaining aqueous solubility of the final conjugate, especially for hydrophobic warheads in PROTAC design [1].

PROTAC Linker Design Hydrophilicity LogP ADME Optimization

Defined and Stable Reactivity vs. Hydrolytically Labile Sulfonate Esters

Azido-PEG2-sulfonic acid provides a stable, non-cleavable sulfonate terminus, unlike azido-PEG-tosylates (e.g., Azido-PEG4-Ots) or mesylates (e.g., Azido-PEG6-MS). Tosylates and mesylates are excellent leaving groups, making them inherently reactive but also susceptible to premature hydrolysis or unwanted nucleophilic substitution during multi-step syntheses or under physiological conditions [REFS-1, REFS-2]. The sulfonic acid group is chemically stable and allows for on-demand activation (e.g., via EDC/NHS), offering greater synthetic control.

Click Chemistry Linker Stability Azido-PEG2-Tosylate Conjugation Efficiency

Permanent Anionic Charge for Tuning Colloidal Stability vs. Neutral or Cationic PEGs

The sulfonic acid group confers a strong, pH-independent negative charge (pKa ~ -2). This enables the tuning of zeta potential and colloidal stability in nanoparticle formulations, a property not achievable with neutral (e.g., -OH) or zwitterionic linkers [REFS-1, REFS-2]. In contrast, an azido-PEG2-carboxylic acid (pKa ~4.5) has a charge that is highly dependent on pH, leading to variable and unpredictable surface charge in physiological environments .

Colloidal Stability Zeta Potential Nanoparticle Functionalization Surface Modification

PROTAC Linker Performance: Comparable to Non-Sulfonated PEG Linkers

Azido-PEG2-sulfonic acid is a validated building block for PROTAC synthesis, and its performance is functionally equivalent to other azido-PEG linkers of similar length (e.g., Azido-PEG2-acid, Azido-PEG1) in creating the ternary complex required for protein degradation [REFS-1, REFS-2]. However, the inclusion of the sulfonic acid group may offer advantages in improving the solubility of highly hydrophobic PROTAC molecules, a common challenge in the field, as supported by LogP data [2].

PROTAC Linker Targeted Protein Degradation Chemical Biology Drug Discovery

Defined Application Scenarios for Azido-PEG2-sulfonic acid Based on Empirical Differentiation


Improving Aqueous Solubility of Hydrophobic PROTAC Warheads

In the design of PROTACs targeting proteins with highly hydrophobic binding pockets, the low LogP (-1.95) of Azido-PEG2-sulfonic acid makes it the preferred linker over Azido-PEG2-acetic acid (LogP -0.13) [REFS-1, REFS-2]. The greater hydrophilicity, quantified by a ΔLogP of -1.82, translates to a higher predicted aqueous solubility for the PROTAC conjugate, mitigating issues of aggregation and non-specific binding that can confound cellular and in vivo efficacy studies [REFS-1, REFS-2].

Controlling Surface Charge and Colloidal Stability of Nanoparticles

When functionalizing metallic or polymeric nanoparticles for targeted drug delivery, the permanent anionic charge of the sulfonic acid group is essential for creating stable colloidal dispersions and enabling electrostatic layer-by-layer assembly [REFS-3, REFS-4]. This is a distinct advantage over neutral or pH-dependent carboxylic acid-terminated linkers, which can lead to aggregation at physiological pH. The strong, pH-independent charge allows for precise tuning of the nanoparticle's zeta potential, a key parameter for predicting in vivo circulation time and biodistribution [REFS-3, REFS-4].

Multi-Step Bioconjugation Workflows Requiring Stable, On-Demand Activation

Azido-PEG2-sulfonic acid is superior to pre-activated sulfonate esters (e.g., tosylates or mesylates) in complex, multi-step synthetic routes where a stable, latent reactive group is required . Unlike tosylates, which can hydrolyze or react with nucleophiles prematurely, the sulfonic acid group remains inert until intentionally activated (e.g., via EDC/NHS). This control minimizes side reactions and simplifies purification, leading to higher overall yields of the desired bioconjugate [2].

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